1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone is a complex organic compound with the molecular formula C31H18N2O3. It is known for its unique structure, which includes both anthraquinone and benz(de)anthracene moieties.
Vorbereitungsmethoden
The synthesis of 1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the anthraquinone moiety: This can be achieved through the oxidation of anthracene.
Introduction of the amino group: Amination reactions are used to introduce the amino group at the desired position on the anthraquinone ring.
Coupling with benz(de)anthracene: The final step involves coupling the anthraquinone derivative with benz(de)anthracene under specific reaction conditions, often using catalysts and solvents to facilitate the reaction
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its unique optical properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability
Wirkmechanismus
The mechanism of action of 1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the compound, which allows it to insert between DNA base pairs. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone can be compared with other anthraquinone derivatives and benz(de)anthracene compounds. Similar compounds include:
1-Aminoanthraquinone: Lacks the benz(de)anthracene moiety, resulting in different chemical and biological properties.
Benz(de)anthracene-3,4-dione: Lacks the amino group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
14608-27-6 |
---|---|
Molekularformel |
C31H18N2O3 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
1-amino-5-[(7-oxobenzo[a]phenalen-3-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C31H18N2O3/c32-23-12-4-10-21-27(23)30(35)22-11-5-13-25(28(22)31(21)36)33-24-15-14-17-16-6-1-2-7-18(16)29(34)20-9-3-8-19(24)26(17)20/h1-15,33H,32H2 |
InChI-Schlüssel |
GOIRGOFDFRJVMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)N)C=CC=C4C2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)N)C=CC=C4C2=O |
Key on ui other cas no. |
14608-27-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.